molecular formula C21H25BrN2OS B2593381 3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1104734-39-5

3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2593381
CAS No.: 1104734-39-5
M. Wt: 433.41
InChI Key: SMGZZKCTTOIXBS-UHFFFAOYSA-M
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Description

The compound "3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide" belongs to a class of imidazo-thiazinium derivatives characterized by fused heterocyclic rings and aryl substituents. These compounds are synthesized via condensation reactions involving hydrazonoyl halides and thiocyanate or dithiocarbamate derivatives, as exemplified in related syntheses . The structure features a bicyclic imidazo[2,1-b][1,3]thiazinium core substituted with hydroxy, 2,4-dimethylphenyl, and o-tolyl groups.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2OS.BrH/c1-15-9-10-18(17(3)13-15)21(24)14-22(19-8-5-4-7-16(19)2)20-23(21)11-6-12-25-20;/h4-5,7-10,13,24H,6,11-12,14H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGZZKCTTOIXBS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC=C4C)O)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide typically involves multi-step organic reactions One common route includes the condensation of 2,4-dimethylphenylamine with o-tolyl isothiocyanate to form an intermediate, which is then cyclized under acidic conditions to yield the imidazo[2,1-b][1,3]thiazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The imidazo[2,1-b][1,3]thiazine core can be reduced under hydrogenation conditions.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Sodium iodide in acetone

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of a reduced imidazo[2,1-b][1,3]thiazine

    Substitution: Formation of chloride or iodide salts

Scientific Research Applications

The compound 3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in biological activity and medicinal chemistry, while providing comprehensive data and insights from verified sources.

Structure

The compound features a unique imidazo[2,1-b][1,3]thiazine core which is significant for its biological activity. The structural complexity allows for diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds structurally similar to This compound exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) studies on related tetrahydroquinoline derivatives showed significant inhibition against Escherichia coli and Pseudomonas aeruginosa, with MIC values recorded at 10 µg/mL for the most effective compounds. Although specific data for this compound is limited, its structural similarities suggest potential antibacterial efficacy .

Enzyme Inhibition

The compound is under investigation for its potential as an enzyme inhibitor. The mechanism of action likely involves binding to active sites of target enzymes, which is crucial in drug design for conditions such as cancer and infectious diseases. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways .

A study published in the Journal of Medicinal Chemistry explored various derivatives of imidazo[2,1-b][1,3]thiazine compounds for their biological activities. The findings indicated that modifications to the core structure could enhance antimicrobial and anticancer activities. While this specific compound was not the primary focus of the study, it provides a framework for understanding its potential applications .

Antiviral Potential

Another area of research has focused on N-Heterocycles as promising antiviral agents. Compounds similar to this one have shown efficacy against viral targets. For example, certain derivatives demonstrated strong activity against resistant strains of viruses with IC50 values significantly lower than those of standard treatments . This highlights the potential for development as antiviral agents.

Data Table: Comparative Biological Activities

Compound NameActivity TypeMIC/IC50 ValueReference
Tetrahydroquinoline DerivativeAntibacterial10 µg/mL
Imidazo[2,1-b][1,3]thiazine DerivativeEnzyme InhibitionNot specified
Related N-HeterocyclesAntiviralIC50 = 2.1 µM (against DENV)

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparison

Compound Name Key Substituents Molecular Formula
Target Compound 2,4-dimethylphenyl, o-tolyl C₂₅H₂₇N₂OS⁺Br⁻
1-(2,3-Dimethylphenyl)-3-(4-ethoxyphenyl)-... 2,3-dimethylphenyl, 4-ethoxyphenyl C₂₅H₂₉N₂O₂S⁺Br⁻
5-(4-Fluorophenyl)-5-hydroxy-7-phenyl-... 4-fluorophenyl, phenyl C₁₉H₁₇FN₂OS⁺Br⁻
1-(4-Ethylphenyl)-3-(4-fluorophenyl)-... 4-ethylphenyl, 4-fluorophenyl C₂₃H₂₄FN₂OS⁺Br⁻

Physicochemical Properties

  • Melting Points : Derivatives with bulkier substituents (e.g., ethoxyphenyl) exhibit higher melting points due to enhanced van der Waals interactions. For instance, compound 20 (mp 176°C) vs. compound 21 (mp 185°C) .
  • Solubility : Electron-withdrawing groups (e.g., fluorine in ) reduce solubility in polar solvents compared to electron-donating groups (e.g., ethoxy in ).
  • Spectral Data : IR spectra of analogues show characteristic OH (~3433 cm⁻¹) and NH (~3115–3190 cm⁻¹) stretches, while ¹H-NMR reveals aromatic proton resonances at δ 7.03–8.69 ppm .

Electronic and Reactivity Trends

The electronic nature of substituents significantly impacts reactivity. For example:

  • Fluorophenyl groups (as in ) increase electrophilicity at the thiazinium core, enhancing susceptibility to nucleophilic attack.
  • Methoxy or ethoxy groups (as in ) donate electron density, stabilizing the cationic imidazo-thiazinium system .

Biological Activity

The compound 3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide (CAS No. 1104734-39-5) is a complex organic molecule with potential biological activities. This article explores its biological properties based on existing research findings.

  • Molecular Formula : C21H25BrN2OS
  • Molecular Weight : 433.4 g/mol
  • Structure : The compound features a unique imidazo[2,1-b][1,3]thiazine core which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study on related tetrahydroquinoline derivatives showed significant inhibition against Escherichia coli and Pseudomonas aeruginosa , with the minimum inhibitory concentration (MIC) recorded at 10 µg/mL for the most effective compounds . Although specific data for the compound is scarce, its structural similarities suggest potential antibacterial efficacy.

Enzyme Inhibition

The compound is under investigation for its potential as an enzyme inhibitor. The mechanism of action likely involves binding to active sites of target enzymes, thereby inhibiting their activity. This property is crucial in drug design for conditions such as cancer and infectious diseases .

Study on Related Compounds

A comparative study involving thiazole derivatives demonstrated that modifications in the molecular structure could enhance biological activity. For instance:

CompoundTarget BacteriaInhibition %MIC (µg/mL)
THQ Derivative AE. coli35.9%10
THQ Derivative BP. aeruginosa39.1%10

These findings suggest that structural features similar to those in this compound may confer similar antimicrobial properties .

The proposed mechanism of action involves:

  • Enzyme Binding : Compounds may bind to specific enzymes critical for bacterial survival.
  • Inhibition of Quorum Sensing : Some derivatives have shown the ability to disrupt bacterial communication systems (quorum sensing), thereby reducing virulence factors in pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A general protocol involves reacting substituted bromides (e.g., 2-bromo-1-phenylethanone) with thiosemicarbazides in ethanol under reflux (60–80°C) for 1–2 hours, followed by recrystallization from hot ethanol to achieve yields >70% . Purity is enhanced by repeated recrystallization and characterization via melting point analysis (e.g., decomposition observed at ~195°C for analogous tetrazolium salts) .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Use ¹H and ¹³C NMR (in DMSO-d₆ at 400 MHz) to confirm the imidazo-thiazinium core and substituent positions. IR spectroscopy (e.g., ν(C=O) ~1682 cm⁻¹, ν(CN) ~1552 cm⁻¹) helps identify functional groups . UV-Vis spectroscopy (λmax ~378 nm) can track electronic transitions in solution . Elemental analysis (C, H, N) validates stoichiometric ratios .

Q. How does solubility impact experimental design for biological or chemical assays?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, ethanol) based on structural analogs. Pre-screen solubility using gradient dilution (1–10 mg/mL) in PBS, methanol, or acetonitrile. For cell-based assays, ensure residual solvent concentrations are <0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : The imidazo-thiazinium core’s electrophilicity arises from its cationic nitrogen, making it reactive toward nucleophiles (e.g., thiols or amines). Use density functional theory (DFT) to model charge distribution and identify reactive sites . Kinetic studies (e.g., monitoring by HPLC) under varying pH (3–10) can reveal hydrolysis pathways .

Q. How can environmental fate studies be designed to assess the compound’s persistence and transformation products?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Phase 1 : Determine logP (octanol-water partitioning) and hydrolysis half-life (t₁/₂) via OECD 111/112 guidelines.
  • Phase 2 : Use LC-MS/MS to identify photodegradation products under simulated sunlight (e.g., 300–800 nm irradiation).
  • Phase 3 : Evaluate ecotoxicity using Daphnia magna or algae growth inhibition assays (OECD 201/202).

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., MTT for cell viability , caspase-3 activation for apoptosis). Control for assay-specific artifacts:

  • Example : If mitochondrial toxicity skews MTT results (via formazan precipitation ), corroborate with ATP-based luminescence assays.
  • Use standardized positive controls (e.g., staurosporine for apoptosis) to normalize inter-lab variability .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Step 1 : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the parent structure as a template.
  • Step 2 : Apply QSAR models (e.g., CoMFA/CoMSIA) to correlate substituent effects (e.g., 2,4-dimethylphenyl vs. p-tolyl) with bioactivity .
  • Step 3 : Validate predictions via synthesis and testing of focused libraries (5–10 derivatives) with systematic R-group variations .

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